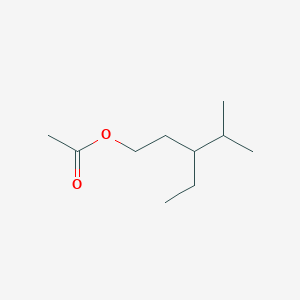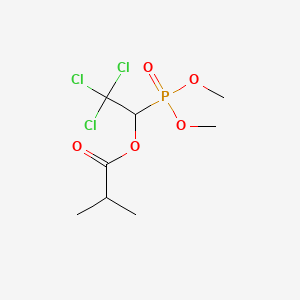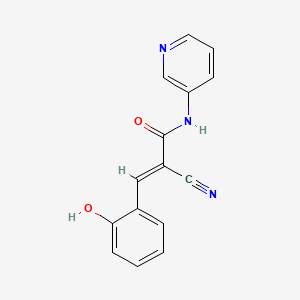
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide is an organic compound that belongs to the class of Schiff bases Schiff bases are compounds containing a C=N bond (azomethine group) and are usually synthesized from the condensation of primary amines and active carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and pyridine-3-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted phenols and other derivatives.
Applications De Recherche Scientifique
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Studied for its antiproliferative and antioxidative effects against tumor cell lines.
Mécanisme D'action
The mechanism of action of (E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as urease by binding to the active site and preventing substrate access.
Antiproliferative Effects: The compound exhibits cytotoxic effects against tumor cells by inducing apoptosis and inhibiting cell proliferation.
Antioxidative Effects: The compound can scavenge free radicals and reduce oxidative stress in cells.
Comparaison Avec Des Composés Similaires
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide can be compared with other similar Schiff base compounds:
2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol: Similar structure but different functional groups, leading to different chemical properties and applications.
2-(2-hydroxyphenyl)-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one: Another Schiff base with potential urease inhibitory activity.
(E)-1-(2-hydroxyphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one: A compound with similar structural features but different biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.
Propriétés
Numéro CAS |
496021-36-4 |
|---|---|
Formule moléculaire |
C15H11N3O2 |
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C15H11N3O2/c16-9-12(8-11-4-1-2-6-14(11)19)15(20)18-13-5-3-7-17-10-13/h1-8,10,19H,(H,18,20)/b12-8+ |
Clé InChI |
XCZCHEOEDXRVDX-XYOKQWHBSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CN=CC=C2)O |
SMILES canonique |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CN=CC=C2)O |
Solubilité |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


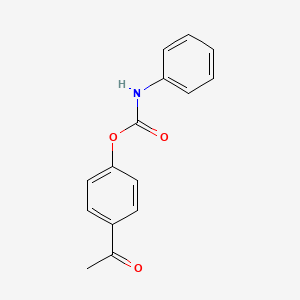
![Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate](/img/structure/B14174544.png)
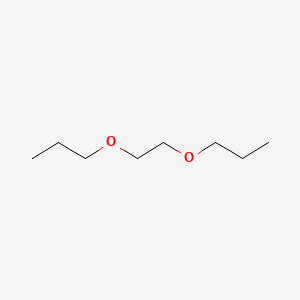
![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene)](/img/structure/B14174564.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B14174567.png)

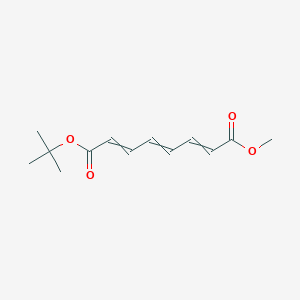
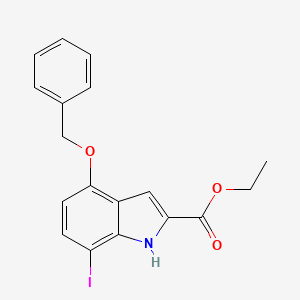
![Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate](/img/structure/B14174592.png)

![[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B14174609.png)
